Pelopuradazole
Description
Pelopuradazole is a novel imidazole derivative alkaloid first isolated in 2014 from the marine bacterium Pelomonas puraquae sp. nov., discovered in the South China Sea . Its structure, elucidated via nuclear magnetic resonance (NMR) and mass spectrometry, features a 3H-imidazole-4-carboxylic acid backbone with a methyl substituent at position 2, distinguishing it from simpler imidazole derivatives . Marine imidazole alkaloids are often explored for antimicrobial, antifungal, and cytotoxic properties, positioning this compound as a compound of interest in natural product drug discovery .
Properties
Molecular Formula |
C4H6N2O |
|---|---|
Molecular Weight |
98.1 g/mol |
IUPAC Name |
4-methyl-1,2-dihydroimidazol-5-one |
InChI |
InChI=1S/C4H6N2O/c1-3-4(7)6-2-5-3/h2H2,1H3,(H,6,7) |
InChI Key |
SDFAQCKICUGIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCNC1=O |
Synonyms |
pelopuradazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Imidazole vs.
- Methyl Substitution : The 2-methyl group in this compound may enhance steric stability compared to unsubstituted imidazoles like Pelopurin A/B, affecting receptor binding .
Table 2: Bioactivity Comparison
Key Insights :
Key Insights :
- This compound’s reliance on natural extraction limits scalability compared to synthetic imidazoles like Rabeprazole .
- Stability studies akin to Pantoprazole’s formulation analysis (e.g., pH-dependent degradation) are critical for this compound’s pharmaceutical development .
Pharmacological Considerations
- Safety: No toxicity data exist for this compound, unlike Rabeprazole, which has well-documented safety profiles .
- Efficacy : Indirect comparisons using methodologies outlined in (e.g., meta-analyses of antimicrobial potency) could contextualize this compound’s activity against clinical standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
